Potassium (2-(benzyloxy)ethyl)trifluoroborate Potassium (2-(benzyloxy)ethyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 1408168-73-9
VCID: VC2868666
InChI: InChI=1S/C9H11BF3O.K/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1
SMILES: [B-](CCOCC1=CC=CC=C1)(F)(F)F.[K+]
Molecular Formula: C9H11BF3KO
Molecular Weight: 242.09 g/mol

Potassium (2-(benzyloxy)ethyl)trifluoroborate

CAS No.: 1408168-73-9

Cat. No.: VC2868666

Molecular Formula: C9H11BF3KO

Molecular Weight: 242.09 g/mol

* For research use only. Not for human or veterinary use.

Potassium (2-(benzyloxy)ethyl)trifluoroborate - 1408168-73-9

Specification

CAS No. 1408168-73-9
Molecular Formula C9H11BF3KO
Molecular Weight 242.09 g/mol
IUPAC Name potassium;trifluoro(2-phenylmethoxyethyl)boranuide
Standard InChI InChI=1S/C9H11BF3O.K/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1
Standard InChI Key XMZYLFXZFPICER-UHFFFAOYSA-N
SMILES [B-](CCOCC1=CC=CC=C1)(F)(F)F.[K+]
Canonical SMILES [B-](CCOCC1=CC=CC=C1)(F)(F)F.[K+]

Introduction

Physical and Chemical Properties

Potassium (2-(benzyloxy)ethyl)trifluoroborate is characterized by its distinctive molecular structure and physical properties. It appears as a solid at room temperature and possesses significant stability compared to many other organoboron compounds.

Structural and Molecular Information

The compound exhibits the following fundamental characteristics:

PropertyValue
CAS Number1408168-73-9
Molecular FormulaC9H11BF3KO
Molecular Weight242.09 g/mol
IUPAC NamePotassium (2-(benzyloxy)ethyl)trifluoroborate
SynonymsBorate(1-), trifluoro[2-(phenylmethoxy)ethyl]-, potassium (1:1)
Physical StateSolid
InChIInChI=1S/C9H11BF3O.K/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1
SMILESFB-(F)CCOCC1=CC=CC=C1.[K+]

The molecular structure consists of a benzyloxy group attached to an ethyl chain, which is connected to a trifluoroborate moiety with a potassium counterion . This arrangement contributes to the compound's unique reactivity profile in various chemical transformations.

Physical Properties

PropertySpecification
AppearanceSolid
Shelf Life1095 days (approximately 3 years)
SolubilityLimited in organic solvents, better in polar solvents
SensitivityMoisture sensitive

Synthesis and Preparation

The synthesis of potassium (2-(benzyloxy)ethyl)trifluoroborate typically involves multiple steps and specialized reagents to ensure high purity and yield.

Applications in Organic Synthesis

Potassium (2-(benzyloxy)ethyl)trifluoroborate has demonstrated significant utility across a range of synthetic applications, with particular importance in cross-coupling chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as an excellent reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental processes for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The advantages of using this particular trifluoroborate include:

  • Enhanced stability compared to boronic acids

  • Improved reactivity in cross-coupling conditions

  • Clean reaction profiles with minimal side products

  • Compatibility with diverse functional groups

These characteristics make potassium (2-(benzyloxy)ethyl)trifluoroborate particularly valuable in complex molecule synthesis where selective carbon-carbon bond formation is required.

Natural Product Synthesis

One of the most notable applications of potassium (2-(benzyloxy)ethyl)trifluoroborate has been in the total synthesis of complex natural products, particularly alkaloids. A significant example comes from Pritchett and colleagues, who utilized this compound in the enantioselective synthesis of (−)-goniomitine .

In this synthesis, the researchers:

  • Started with N-acyl indole that underwent regioselective bromination

  • Treated the resulting heteroaryl bromide with potassium (2-benzyloxy)ethyl trifluoroborate (compound 11) and catalytic PdCl₂(AtaPhos)₂

  • Achieved cross-coupled product in 86% yield

  • Further elaborated the structure to complete the synthesis of (−)-goniomitine

This approach represented a marked improvement over previous synthetic routes, offering greater efficiency and stereoselectivity .

Manufacturer/SupplierProduct NumberPurityQuantityPrice (USD)
TRCP699310Not specified100mg$90
ApolloscientificPC90425095%1g$247
American Custom Chemicals CorporationBOR000766395%1g$327.60
SynQuest Laboratories6660-3-1VNot specified1g$396
BLD PharmNot specified95%250mg$300
LabsoluNot specified95%100mg - 5g$87.62 - $1,042.07

The pricing data indicates that this compound is a specialty reagent with considerable value in organic synthesis, reflecting its utility in complex molecular transformations .

Research Findings and Applications

Research involving potassium (2-(benzyloxy)ethyl)trifluoroborate has revealed important insights about its reactivity and synthetic utility.

Cross-Coupling Strategy Development

A significant research finding relates to the strategic implementation of this compound in cross-coupling reactions following palladium-catalyzed allylic alkylation. Researchers have discovered that when using brominated substrates like β-amidoester 13b in allylic alkylation reactions, the resulting α-quaternary lactam 14b can be further functionalized through cross-coupling with potassium (2-(benzyloxy)ethyl)trifluoroborate .

These findings demonstrate the importance of reaction optimization when working with this compound and highlight its potential in multi-step synthetic sequences.

Role in Alkaloid Synthesis

The utilization of potassium (2-(benzyloxy)ethyl)trifluoroborate in the synthesis of monoterpene indole alkaloids represents another significant research direction. The compound has been instrumental in establishing key carbon frameworks in molecules such as:

  • (−)-Goniomitine

  • (+)-Aspidospermidine

  • (−)-Quebrachamine

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